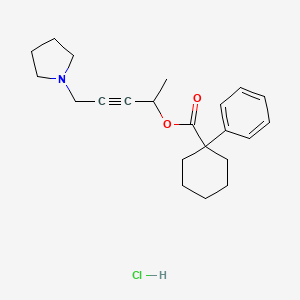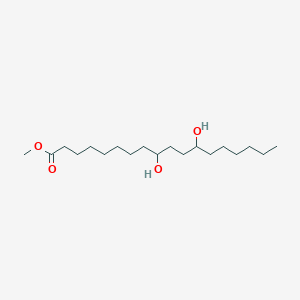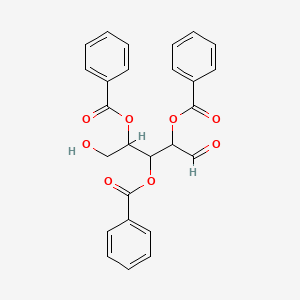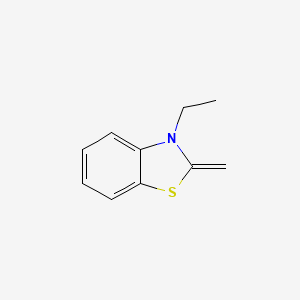
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride is a complex organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by its unique structural features, which include a cyclohexane ring, a phenyl group, a pyrrolidinyl group, and a butynyl ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of cyclohexanecarboxylic acid, followed by esterification with 1-phenyl-1-methyl-4-(1-pyrrolidinyl)-2-butynol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the hydrochloride salt in its pure form.
化学反应分析
Types of Reactions
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学研究应用
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Cyclohexanecarboxylic acid esters
- Phenyl-substituted carboxylic acid esters
- Pyrrolidinyl-substituted esters
Uniqueness
Cyclohexanecarboxylic acid, 1-phenyl-, 1-methyl-4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties
属性
CAS 编号 |
24642-40-8 |
|---|---|
分子式 |
C22H30ClNO2 |
分子量 |
375.9 g/mol |
IUPAC 名称 |
5-pyrrolidin-1-ylpent-3-yn-2-yl 1-phenylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-19(11-10-18-23-16-8-9-17-23)25-21(24)22(14-6-3-7-15-22)20-12-4-2-5-13-20;/h2,4-5,12-13,19H,3,6-9,14-18H2,1H3;1H |
InChI 键 |
HMLMHKBBINOTHC-UHFFFAOYSA-N |
规范 SMILES |
CC(C#CCN1CCCC1)OC(=O)C2(CCCCC2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(5-oxo-1,3-diphenyl-1,3,5lambda5-diazaphosphinan-5-yl)methyl]aniline](/img/structure/B14694876.png)

![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)


![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)





